6,13-Bis(triisopropylsilylethynyl)pentacene fundamental properties
6,13-Bis(triisopropylsilylethynyl)pentacene fundamental properties
An In-depth Technical Guide on the Core Properties of 6,13-Bis(triisopropylsilylethynyl)pentacene (TIPS-Pentacene)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,13-Bis(triisopropylsilylethynyl)pentacene, commonly known as TIPS-pentacene, is a functionalized pentacene derivative that has garnered significant attention in the field of organic electronics. The introduction of bulky triisopropylsilylethynyl (TIPS) side groups enhances the solubility and stability of the pentacene core, making it suitable for solution-based processing techniques.[1][2] This technical guide provides a comprehensive overview of the fundamental properties of TIPS-pentacene, including its structural, electronic, and optical characteristics, along with detailed experimental protocols for its synthesis, thin-film fabrication, and characterization.
Molecular and Crystal Structure
TIPS-pentacene exhibits a face-to-face π–π stacking arrangement in its crystal structure, which is a departure from the herringbone arrangement of pristine pentacene.[2] This molecular packing is crucial for its electronic properties. The bulky TIPS groups play a significant role in dictating the crystal structure, leading to a flattening of the acene backbone stacking.[3] The material is known to exhibit polymorphism, with different crystal structures (polymorphs) being accessible depending on the processing conditions. These polymorphs can have distinct molecular packing and, consequently, different charge transport properties.[4]
The crystal structure of TIPS-pentacene is triclinic.[1] The unit cell parameters for a common polymorph are summarized in the table below.
Table 1: Crystallographic Data for TIPS-Pentacene
| Parameter | Value | Reference |
| Crystal System | Triclinic | [1][5] |
| a | 7.565 Å | [1][5] |
| b | 7.750 Å | [1][5] |
| c | 16.835 Å | [1][5] |
| α | 89.15° | [1][5] |
| β | 78.42° | [1][5] |
| γ | 83.63° | [1][5] |
| Inter-planar spacing (powdered sample) | 3.43 Å | [1] |
Electronic Properties
TIPS-pentacene is a p-type organic semiconductor, meaning it primarily conducts positive charge carriers (holes).[6] Its electronic properties, particularly charge carrier mobility, are highly dependent on the crystalline orientation and film morphology.[1] The highest mobility is generally observed when the charge transport is aligned with the direction of π-π stacking.
Table 2: Key Electronic Properties of TIPS-Pentacene
| Property | Value | Conditions/Notes | Reference |
| Charge Carrier Mobility (μ) | > 1 cm²/Vs | Solution-processed OTFTs | [5] |
| 1.215 cm²/Vs | Bar-coated TIPS-pentacene/PS blend | [7] | |
| ~0.92 cm²/Vs | Top-contact OFETs, drop-cast from toluene | [6] | |
| 0.1 - 0.6 cm²/Vs | Dip-coated from chlorobenzene | [5] | |
| 0.05 - 0.2 cm²/Vs | Spin-cast from chlorobenzene | [5] | |
| Current On/Off Ratio | > 10⁷ | Solution-processed OTFTs | [5] |
| Subthreshold Slope | < 0.3 V/decade | Solution-processed OTFTs | [5] |
| Triplet State Excitation Energy (ET) | 7940 ± 1200 cm⁻¹ (0.98 eV) | Determined by photoacoustic calorimetry in dilute solution | [8] |
| ~6330 cm⁻¹ (0.78 eV) | Reported from phosphorescence measurements | [8] |
The lowest unoccupied molecular orbital (LUMO) is primarily located on the acene unit of the molecule.[2] Blending TIPS-pentacene with insulating polymers like polystyrene (PS) or poly(triarylamine) (PTAA) has been shown to improve film morphology and enhance charge carrier mobility.[7][9]
Optical Properties
TIPS-pentacene exhibits distinct absorption and emission properties in the visible region of the electromagnetic spectrum. The absorption spectrum is characterized by several peaks, with the most prominent one corresponding to the π-π* transition.[1]
Table 3: Optical Properties of TIPS-Pentacene
| Property | Value | Conditions/Notes | Reference |
| Absorption Maxima (λmax) | 643 nm | In solution | [1] |
| ~660 nm | Thin film | [10] | |
| Absorption Range | 300 - 643 nm | In solution | [1] |
| Optical Band Gap (Eg) | 1.87 eV | Unirradiated thin film | [11][12] |
| 1.50 eV | After 300 kGy gamma irradiation | [11][12] | |
| 1.72 eV | Common reported value for thin films | [11] | |
| Optical Transmittance | ~70% | Unirradiated thin film in the visible region | [11][12] |
| ~55% | After 300 kGy gamma irradiation | [11][12] | |
| Singlet Excitation Energy | 1.92 eV | In 2-methyltetrahydrofuran | [8] |
The optical properties of TIPS-pentacene thin films can be influenced by factors such as film thickness, substrate, and exposure to radiation.[11][12] For instance, gamma irradiation has been shown to decrease the optical bandgap and transmittance of TIPS-pentacene thin films.[11][12]
Thermal Properties
TIPS-pentacene demonstrates good thermal stability, which is an important characteristic for device fabrication and operation.
Table 4: Thermal Properties of TIPS-Pentacene
| Property | Value | Method | Reference |
| Decomposition Temperature | 412 °C | Thermogravimetric Analysis (TGA) | [1] |
| Melting Point | 263 °C | Differential Scanning Calorimetry (DSC) | [1] |
| High Thermal Stability Range | 50 - 350 °C | Thermogravimetric Analysis (TGA) | [1] |
Experimental Protocols
Synthesis of 6,13-Bis(triisopropylsilylethynyl)pentacene
While various synthetic routes exist, a common approach involves the reaction of 6,13-pentacenequinone with triisopropylsilylacetylene. A detailed, standardized protocol can be found in the literature.[8] Derivatives of TIPS-pentacene can also be synthesized by modifying the pentacene core or the silyl side groups.[13][14]
Thin-Film Fabrication
The solubility of TIPS-pentacene in common organic solvents like toluene, chloroform, and chlorobenzene allows for the use of various solution-based deposition techniques.[6]
a) Spin Coating:
-
Prepare a solution of TIPS-pentacene in a suitable solvent (e.g., 1.0 wt% in toluene).[12]
-
Clean the substrate (e.g., glass, silicon wafer) using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water).
-
Dispense the TIPS-pentacene solution onto the substrate.
-
Spin the substrate at a specific speed (e.g., 1000 rpm for 20 seconds) to create a uniform thin film.[12] The film thickness and morphology can be controlled by varying the solution concentration and spin speed.
b) Drop Casting:
-
Prepare a solution of TIPS-pentacene (e.g., 10 mg/ml in toluene).[6]
-
Heat the substrate to a desired temperature (e.g., 50 °C).
-
Carefully drop a specific volume of the solution onto the substrate.
-
Allow the solvent to evaporate slowly in a controlled environment (e.g., under a petri dish cover) to promote crystallization.[6]
c) Solution Shearing/Bar Coating:
-
Prepare a TIPS-pentacene solution, often blended with a polymer like polystyrene (PS).[7][15]
-
Place the substrate on a heated stage.
-
Dispense the solution onto the substrate in front of a shearing blade or bar.
-
Move the blade or bar at a controlled speed across the substrate to deposit a uniform film. The film properties can be tuned by adjusting the coating speed, solution concentration, and substrate temperature.[7]
Characterization Techniques
a) Structural Characterization:
-
X-Ray Diffraction (XRD): Used to determine the crystal structure, molecular orientation, and inter-planar spacing of TIPS-pentacene films.[1][16]
-
Atomic Force Microscopy (AFM): Employed to visualize the surface morphology, grain size, and roughness of the thin films.[12]
b) Optical Characterization:
-
UV-Visible (UV-Vis) Spectroscopy: Used to measure the absorption and transmittance spectra of TIPS-pentacene solutions and thin films, from which the optical bandgap can be determined.[1][11]
c) Electronic Characterization:
-
Organic Field-Effect Transistor (OFET) Fabrication and Measurement:
-
Fabricate a transistor structure, typically with a bottom-gate, top-contact or bottom-contact configuration, using the prepared TIPS-pentacene film as the active layer.
-
Deposit source and drain electrodes (e.g., gold) onto the semiconductor layer.
-
Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer to determine the charge carrier mobility, on/off ratio, and threshold voltage.[5][17]
-
Visualizations
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. tandfonline.com [tandfonline.com]
- 3. uknowledge.uky.edu [uknowledge.uky.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. ossila.com [ossila.com]
- 7. Engineered molecular stacking crystallinity of bar-coated TIPS-pentacene/polystyrene films for organic thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. scielo.br [scielo.br]
- 13. 2,9-Diaryl-6,13-bis(triisopropylsilylethynyl)pentacene derivatives: synthesis and application in cancer sonodynamic therapy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. 2,9-Diaryl-6,13-bis(triisopropylsilylethynyl)pentacene derivatives: synthesis and application in cancer sonodynamic therapy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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